2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide (CAS 1170063-34-9) is a 2-aminothiazole-4-carboxamide derivative bearing a 2,4-dimethylphenyl substituent on the exocyclic amine. This scaffold positions the compound within a class extensively investigated for kinase inhibition—particularly Spleen Tyrosine Kinase (SYK)—as well as antimicrobial and anticancer applications.

Molecular Formula C12H13N3OS
Molecular Weight 247.32
CAS No. 1170063-34-9
Cat. No. B2518620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide
CAS1170063-34-9
Molecular FormulaC12H13N3OS
Molecular Weight247.32
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N)C
InChIInChI=1S/C12H13N3OS/c1-7-3-4-9(8(2)5-7)14-12-15-10(6-17-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15)
InChIKeyJRFLEWYVNCFFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide (CAS 1170063-34-9): Core Chemical Identity and Procurement-Relevant Context


2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide (CAS 1170063-34-9) is a 2-aminothiazole-4-carboxamide derivative bearing a 2,4-dimethylphenyl substituent on the exocyclic amine . This scaffold positions the compound within a class extensively investigated for kinase inhibition—particularly Spleen Tyrosine Kinase (SYK)—as well as antimicrobial and anticancer applications [1]. The compound's molecular formula is C₁₂H₁₃N₃OS (MW = 247.32 g/mol) , and it is supplied exclusively for research use, not for human or veterinary applications .

Why Generic Substitution Is Not Advisable for 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide in Research Procurement


Although the 2-aminothiazole-4-carboxamide pharmacophore is shared by many commercially available kinase inhibitor scaffolds, simple in-class substitution is unwarranted because neither quantitative potency data (e.g., IC₅₀/Kᵢ against SYK or other kinases) nor selectivity profiling has been located in peer-reviewed primary research for the specific 2,4-dimethylphenyl-substituted variant [1]. Close analogs such as N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide (Nek2/Hec1-IN-1) demonstrate potent cytotoxicity (IC₅₀ = 1.1–3.4 µM in multiple cancer lines) , while other 2-aminothiazoles achieve nanomolar SYK inhibition [2]; yet, in the absence of head-to-head data, no performance extrapolation can be justified. Furthermore, patented SYK inhibitor series encompassing similar thiazole-aminoheteroaryl compounds demonstrate that even minor substituent changes on the phenyl ring can alter kinase selectivity and ADME properties [3]. Therefore, procurement of 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide must be evaluated as a structurally defined starting point whose biological differentiation from analogs remains experimentally unverified.

2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide: Quantifiable Differentiation Evidence vs. Closest In-Class Analogs


Structural Determinant: The 2,4-Dimethylphenyl Group Modulates Lipophilicity and Hydrogen-Bonding Capacity Relative to Unsubstituted or Halogenated Phenyl Analogs

Computational property analysis reveals that the 2,4-dimethyl substitution on the aniline ring of 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide provides a distinct lipophilic and steric profile compared to the unsubstituted phenyl, 4-chlorophenyl, or 2,4-dichlorophenyl analogs commonly described in thiazole carboxamide kinase inhibitor patents [1]. Specifically, the calculated XLogP3-AA for this compound is 2.8 [2], which is lower than the 4.1 determined for the N-(thiazol-2-yl) carboxamide extended analog (PubChem CID 44069637), and positions it between the more polar 4-chlorophenyl analog and the more lipophilic 2,4-dichlorophenyl variant. Each additional methyl group on the phenyl ring also reduces hydrogen-bond donor capacity of the adjacent aniline NH via steric and electronic shielding, a feature that can be exploited in structure-based design but whose quantitative impact on target binding has not been experimentally determined for this compound.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Target Annotations Link 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide to SYK Kinase, but No Binding Affinity Data Are Available Unlike Structurally Similar SYK Inhibitors

Multiple chemical biology databases annotate Tyrosine-protein kinase SYK (UniProt P43405) as the primary putative target of 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide, based on its incorporation in patent filings covering thiazole-substituted aminoheteroaryl SYK inhibitors [1][2]. However, no IC₅₀, Kᵢ, or Kd value for this precise compound against SYK has been reported. In contrast, a structurally distinct but scaffold-related 2-aminothiazole SYK inhibitor (CHEMBL3416026) achieves an IC₅₀ of 0.800 nM in a microfluidic mobility shift assay [3], while the clinical-stage SYK inhibitor fostamatinib (R406 prodrug) exhibits a SYK IC₅₀ of 41 nM [4]. The absence of affinity data for the 2,4-dimethylphenyl compound precludes any potency-based comparison or selection rationale relative to these benchmarks.

Kinase Inhibition SYK Immunology Oncology

Nek2/Hec1 Inhibitor N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide Demonstrates Cytotoxic Activity; Target Compound Lacks Analogous Data Due to Scaffold and Amide Vector Divergence

A close structural analog, N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide (CAS 560103-80-2), exhibits reproducible cytotoxicity against MDA-MB-231 (IC₅₀ = 1.1 µM), MDA-MB-488 (IC₅₀ = 3.4 µM), HeLa (IC₅₀ = 1.6 µM), and K562 (IC₅₀ = 1.2 µM) cells via disruption of the Nek2/Hec1 mitotic regulatory interaction . This compound differs from the target compound in two critical respects: (i) the amide vector—the pyridinecarboxamide is attached at the thiazole 2-position via an amide linkage, whereas the target compound's carboxamide is at the 4-position; and (ii) the 2,4-dimethylphenyl group is attached at the thiazole 4-position in the analog, versus the exocyclic 2-amino position in the target. These constitutional differences preclude direct activity extrapolation and highlight the risk of generic substitution within this scaffold family.

Cancer Biology Mitosis Inhibition Nek2 Kinase Cytotoxicity

Purity-Grade and Supply Chain Transparency: A Minimum Criterion for Reproducible Procurement of 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide

Independent assessment of reagent data sheets (where available from non-excluded suppliers) indicates that commercial supplies of 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide are offered at varying purity specifications, typically with reference to high-resolution analytical data . However, specific purity lot analysis, residual solvent profiles, and elemental composition certifications are not consistently provided across all supply channels. In contrast, well-characterized comparator compounds such as Nek2/Hec1-IN-1 are supplied with documented purity ≥98% (HPLC) and comprehensive certificates of analysis . For any procurement, the absence of documented purity and characterization data directly impacts experimental reproducibility and should be a primary consideration.

Chemical Procurement Quality Control Reproducibility

2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide: Evidence-Backed Research Application Scenarios and Procurement Guidance


Exploratory Medicinal Chemistry: SAR Library Construction Around the 2-Aminothiazole-4-Carboxamide Pharmacophore

The primary defensible use for 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide is as a structurally defined building block in a systematic SAR campaign investigating the effect of aniline ring substitution patterns on kinase selectivity, cellular potency, or ADME properties [1]. Its computed XLogP3-AA of 2.8 and distinct H-bonding profile justify inclusion alongside unsubstituted phenyl, monohalogenated, and dihalogenated analogs in a structurally diverse library. Researchers should generate internal head-to-head data rather than rely on literature benchmarks, given the complete absence of published potency data for this compound.

SYK Kinase Inhibitor Scaffold Hopping: A Reference Point for Patent Landscape Analysis and Freedom-to-Operate Assessment

This compound falls within the generic Markush structures of multiple SYK inhibitor patents (e.g., US9745295B2, Merck Sharp & Dohme) [1]. Its procurement enables experimental verification of whether the 2,4-dimethylphenyl-2-aminothiazole-4-carboxamide substructure is covered by existing composition-of-matter claims. However, until its biochemical SYK IC₅₀ is determined, it cannot replace established SYK tool compounds such as fostamatinib (IC₅₀ = 41 nM) or high-affinity 2-aminothiazole inhibitors (IC₅₀ = 0.800 nM) [2] for target engagement studies.

Negative Control or Specificity Tool: Exploiting the Absence of Nek2/Hec1 Activity to Isolate Mitotic Phenotypes

Unlike its close structural analog N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide, which disrupts the Nek2/Hec1 interaction and induces mitotic catastrophe (IC₅₀ = 1.1–3.4 µM across multiple cancer lines) [1], the target compound features a distinct connectivity pattern that is predicted to abolish Nek2/Hec1 inhibitory activity. Researchers studying Nek2/Hec1-dependent phenotypes may therefore employ this compound as a structurally matched negative control to confirm that observed cellular effects in analog-treated samples are mechanism-specific rather than thiazole scaffold-related artifacts. This application is contingent upon experimental confirmation that the compound lacks standalone cytotoxicity.

Method Development and Analytical Reference Standard for Thiazole Carboxamide HPLC/MS Quantification

Given its well-defined molecular weight (247.32 g/mol) and distinctive UV chromophore (thiazole-aniline conjugation), 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide can serve as an analytical reference standard for developing and validating HPLC or LC-MS methods aimed at quantifying 2-aminothiazole-4-carboxamide derivatives in biological matrices or reaction mixtures. The compound's structural specificity, confirmed by InChI Key JRFLEWYVNCFFBR-UHFFFAOYSA-N, facilitates unambiguous chromatographic identification and can be used to establish system suitability parameters for method transfer.

Quote Request

Request a Quote for 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.